molecular formula C14H17NO B14840541 5-(Cyclohexylmethyl)-2-hydroxybenzonitrile

5-(Cyclohexylmethyl)-2-hydroxybenzonitrile

Cat. No.: B14840541
M. Wt: 215.29 g/mol
InChI Key: RJNGHVDLFPCFHT-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-2-hydroxybenzonitrile is an organic compound that features a cyclohexylmethyl group attached to a hydroxybenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2-hydroxybenzonitrile typically involves the reaction of cyclohexylmethyl bromide with 2-hydroxybenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylmethyl-2-hydroxybenzoic acid.

    Reduction: Formation of 5-(Cyclohexylmethyl)-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

5-(Cyclohexylmethyl)-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylbenzene: Lacks the hydroxy and nitrile groups, making it less reactive.

    2-Hydroxybenzonitrile: Lacks the cyclohexylmethyl group, resulting in different chemical properties.

    Cyclohexylmethyl-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-(cyclohexylmethyl)-2-hydroxybenzonitrile

InChI

InChI=1S/C14H17NO/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8H2

InChI Key

RJNGHVDLFPCFHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)O)C#N

Origin of Product

United States

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